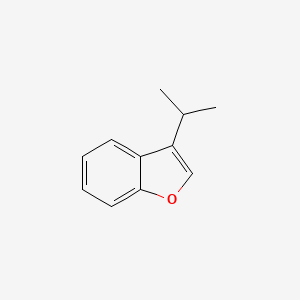
H-Dap(boc)-ome hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Dap(boc)-ome hcl is a compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Dap(boc)-ome hcl typically involves the protection of the amino group using the Boc group. One common method involves the reaction of methyl 2-amino-3-hydroxypropanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
H-Dap(boc)-ome hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Methanesulfonyl chloride and cesium acetate are used for Boc group substitution.
Major Products Formed
The major products formed from these reactions include various protected amino acids and amino alcohols, which are valuable intermediates in organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
H-Dap(boc)-ome hcl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including peptide-based drugs.
Mécanisme D'action
The mechanism of action of H-Dap(boc)-ome hcl involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound’s molecular targets and pathways are primarily related to its use as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2R)-3-amino-2-(tert-butoxycarbonylamino)propanoate hydrochloride
- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride
Uniqueness
H-Dap(boc)-ome hcl is unique due to its specific structure, which includes both a Boc-protected amino group and a methyl ester group. This combination makes it a versatile intermediate in organic synthesis, allowing for selective reactions and the synthesis of a wide range of complex molecules .
Propriétés
Formule moléculaire |
C9H19ClN2O4 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
methyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H |
Clé InChI |
GDJLJNFNXINTHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B8794151.png)
![7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B8794152.png)


![3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile](/img/structure/B8794159.png)
![[1-(4-bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B8794165.png)





![(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B8794227.png)
![4-Fluorobenzo[D]thiazol-7-OL](/img/structure/B8794235.png)
![2-(1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B8794247.png)
